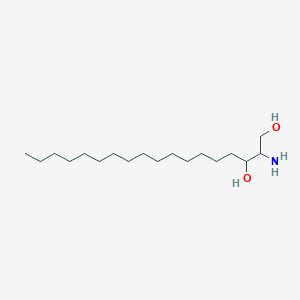

2-Aminooctadecane-1,3-diol

Descripción

This compound has been reported in Homo sapiens with data available.

Propiedades

IUPAC Name |

2-aminooctadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860166 | |

| Record name | 2-Aminooctadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13552-09-5, 3102-56-5 | |

| Record name | 2-Amino-1,3-octadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminooctadecane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminooctadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminooctadecane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

biological functions of sphinganine in mammalian cells

An In-depth Technical Guide to the Biological Functions of Sphinganine in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphinganine, also known as dihydrosphingosine (d18:0), is a saturated sphingoid base that serves as a critical intermediate in the de novo biosynthesis of all sphingolipids in mammalian cells.[1][2] While often viewed primarily as a precursor to more complex sphingolipids like ceramides and sphingomyelin, sphinganine itself possesses distinct biological activities and its accumulation is associated with significant cellular outcomes, including apoptosis and cell cycle arrest.[3][4] This guide provides a comprehensive technical overview of sphinganine's metabolism, its core biological functions in cellular signaling, its role in disease, and the key experimental protocols used for its study.

Sphinganine Metabolism: The De Novo Synthesis Pathway

Sphinganine is exclusively synthesized via the de novo pathway, which begins in the endoplasmic reticulum (ER).[5][6] The pathway involves the condensation of L-serine and palmitoyl-CoA, followed by a series of enzymatic reactions.

-

3-Ketosphinganine Synthesis: The pathway initiates with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), forming 3-ketosphinganine.[5][7]

-

Sphinganine Formation: 3-ketosphinganine is then rapidly reduced by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase (KDSR) to form sphinganine (dihydrosphingosine).[8]

-

Dihydroceramide Synthesis: Sphinganine is subsequently N-acylated by one of six ceramide synthases (CerS), each with specificity for different fatty acyl-CoA chain lengths, to form dihydroceramide.[6][7]

-

Ceramide Formation: Finally, dihydroceramide is desaturated by dihydroceramide desaturase (DEGS1) to form ceramide, the central hub of sphingolipid metabolism.[5]

This metabolic cascade is fundamental, as it generates the sphingoid backbone for a vast array of complex sphingolipids that are essential for membrane structure and cell signaling.[5][9]

Core Biological Functions of Sphinganine

Beyond its role as a metabolic intermediate, sphinganine's cellular concentration is tightly regulated. Its accumulation, often induced by pharmacological inhibition of ceramide synthase (e.g., by mycotoxins like Fumonisin B1), disrupts sphingolipid homeostasis and triggers distinct cellular responses.[4][10]

Regulation of Apoptosis and Cell Cycle Arrest

The balance between pro-apoptotic sphingolipids (ceramide, sphingosine, sphinganine) and pro-survival sphingolipids (sphingosine-1-phosphate, S1P) is often termed the "sphingolipid rheostat," which helps determine cell fate.[1][11]

-

Induction of Apoptosis: Accumulation of sphinganine is cytotoxic and promotes apoptosis.[4][10] This occurs because the blockage of its conversion to dihydroceramide leads to a buildup of a pro-apoptotic precursor.[4] While ceramide is a well-established apoptotic mediator, studies have shown that sphinganine can induce apoptosis independently, potentially through mechanisms involving mitochondrial membrane depolarization and the generation of reactive oxygen species (ROS).[12]

-

Cell Cycle Arrest: Elevated levels of sphinganine, similar to its unsaturated counterpart sphingosine, have been associated with growth arrest.[3]

Protein Interactions

Recent studies have begun to elucidate the direct interactions between sphinganine and cellular proteins, suggesting functions beyond its metabolic role.

-

Immune Signaling: Sphinganine has been shown to physically interact with the Toll-like receptor adaptor proteins MyD88 and TIRAP, promoting MyD88 recruitment in macrophages and initiating inflammatory responses.[13]

-

Protein Interactome: Advanced proteomic techniques using trifunctional sphinganine probes have enabled the mapping of its protein interactome in live cells.[14] These studies revealed that sphinganine and sphingosine interact with significantly different sets of proteins, highlighting their distinct roles in cellular processes.[14]

Role in Disease and as a Biomarker

Dysregulation of sphinganine levels is implicated in several pathological conditions.

-

Toxicity and Carcinogenicity: Exposure to fumonisins, mycotoxins that inhibit ceramide synthase, leads to sphinganine accumulation.[4] This accumulation is a key mechanism of fumonisin-induced toxicity and is linked to its carcinogenicity.[4]

-

Sphingolipidoses: While not the primary accumulating lipid in most sphingolipidoses, altered flux through the de novo pathway can impact sphinganine levels.[15][16] Certain mutations in SPT can lead to an elevation of de novo synthesis, contributing to the pathology of diseases like juvenile-onset amyotrophic lateral sclerosis (ALS).[15]

-

Biomarker: Elevated sphinganine in blood and urine serves as a reliable biomarker for exposure to fumonisins.[4] The ratio of sphinganine to sphingosine (Sa/So ratio) is often used as a diagnostic marker. Furthermore, abnormal sphingolipid levels, including sphinganine, are being investigated as potential biomarkers for a range of conditions, including metabolic diseases, cancer, and neurodegenerative disorders.[17][18][19]

Quantitative Data Summary

The precise quantification of sphinganine is critical for understanding its physiological and pathological roles.

| Parameter | Value | Cell/Sample Type | Method | Reference |

| Endogenous Level | ~6 pmol/mg protein | HEK cells | LC-MS/MS | [20] |

| Detection Limit | 21 fmol | N/A | HPLC-ESI-MS/MS | [21] |

| Detection Limit | 3.0 ng | Rat Serum | HPLC-FLD | [22] |

| Serum Concentration (Female Rat) | 805 ng/mL (± 549) | Rat Serum | HPLC-FLD | [22] |

| Serum Concentration (Male Rat) | 75 ng/mL (± 40) | Rat Serum | HPLC-FLD | [22] |

Key Experimental Protocols

The analysis of sphinganine requires sensitive and specific analytical techniques due to its low abundance and similarity to other lipids.

Quantification of Sphinganine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of sphinganine and other sphingolipids.[1][21]

1. Sample Preparation & Lipid Extraction:

- Harvest a known number of mammalian cells by scraping or trypsinization and wash twice with ice-cold PBS.[23]

- Pellet the cells by centrifugation and discard the supernatant.[23]

- Perform a biphasic lipid extraction using a chloroform/methanol/water solvent system (e.g., Bligh-Dyer method).[21][23]

- Spike the sample with a known amount of an isotope-labeled internal standard (e.g., d7-sphinganine) prior to extraction to correct for sample loss and matrix effects.[1]

- Vortex the mixture thoroughly and centrifuge to separate the aqueous and organic phases.[23]

- Carefully collect the lower organic phase containing the lipids.[23]

- Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.[23]

- Reconstitute the dried lipids in a suitable solvent compatible with the LC mobile phase (e.g., methanol/chloroform).[23]

2. LC-MS/MS Analysis:

- Separate the lipid extract using reverse-phase high-performance liquid chromatography (HPLC).[21]

- Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[23]

- Detect sphinganine and the internal standard using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.[1]

3. Data Analysis:

- Integrate the peak areas for the analyte (sphinganine) and the internal standard.[23]

- Calculate the ratio of the sphinganine peak area to the internal standard peak area.[23]

- Quantify the absolute amount of sphinganine by comparing this ratio to a standard curve generated with known amounts of synthetic sphinganine standards.[21][23]

// Node Definitions

A[label="1. Cell Harvesting\n(Known cell number)", fillcolor="#FFFFFF", fontcolor="#202124"];

B[label="2. Addition of\nInternal Standard\n(e.g., d7-Sphinganine)", fillcolor="#FFFFFF", fontcolor="#202124"];

C [label="3. Lipid Extraction\n(e.g., Bligh-Dyer)", fillcolor="#FFFFFF", fontcolor="#202124"];

D [label="4. Phase Separation\n& Organic Phase Collection", fillcolor="#FFFFFF", fontcolor="#202124"];

E [label="5. Solvent Evaporation\n& Reconstitution", fillcolor="#FFFFFF", fontcolor="#202124"];

F [label="6. HPLC Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G [label="7. ESI-MS/MS Detection\n(Positive Ion Mode, MRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

H [label="8. Data Analysis\n(Peak Integration & Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

I[label="Absolute Quantification\nof Sphinganine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions

A -> B[color="#5F6368"];

B -> C [color="#5F6368"];

C -> D [color="#5F6368"];

D -> E [color="#5F6368"];

E -> F [color="#5F6368"];

F -> G [color="#5F6368"];

G -> H [color="#5F6368"];

H -> I[color="#5F6368"];

}

Metabolic Labeling with Stable Isotopes

This protocol is used to trace the metabolic flux of sphinganine through the sphingolipid synthesis pathways.

-

Cell Culture and Labeling: Culture mammalian cells to the desired confluency.

-

Precursor Incubation: Replace the standard culture medium with a medium containing a stable isotope-labeled precursor, such as deuterium-labeled sphinganine.[6] Incubate the cells for a defined period (e.g., 5 minutes to 8 hours) to allow for metabolic incorporation.[6]

-

Lipid Extraction: At the end of the incubation period, harvest the cells and perform a lipid extraction as described in Protocol 6.1.

-

LC-MS/MS Analysis: Analyze the lipid extract by LC-MS/MS. Set the mass spectrometer to detect the mass shifts corresponding to the deuterium-labeled sphinganine and its downstream metabolites (e.g., labeled dihydroceramide, labeled ceramide, labeled sphingomyelin).[6]

-

Flux Analysis: Quantify the amount of label incorporated into each downstream lipid species over time to determine the rate and dynamics of sphingolipid metabolism.

Conclusion

Sphinganine is a pivotal molecule in mammalian cells, acting as the gateway for de novo sphingolipid synthesis. While its primary function is that of a biosynthetic precursor, its cellular accumulation disrupts the delicate sphingolipid balance, triggering pro-apoptotic and anti-proliferative signals. Its distinct protein interactions further suggest specific signaling roles that are only beginning to be understood. The ability to accurately quantify sphinganine has established its utility as a clinical biomarker for toxin exposure and holds promise for diagnosing and monitoring a variety of diseases. Future research focusing on its specific protein interactome and its role in subcellular compartments will undoubtedly uncover new layers of complexity in the regulation of cell fate by sphingolipids.

References

- 1. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]

- 2. lipotype.com [lipotype.com]

- 3. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fumonisin toxicity and sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Protein-sphingolipid interactions within cellular membranes [ouci.dntb.gov.ua]

- 14. lipidinteractome.org [lipidinteractome.org]

- 15. Frontiers | Sphingolipids in neurodegenerative diseases [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Sphingolipids as Biomarkers of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers [mdpi.com]

- 20. Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-de pend ent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

The Role of 2-Aminooctadecane-1,3-diol in Ceramide Synthesis: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth overview of 2-aminooctadecane-1,3-diol, also known as sphinganine, as a crucial precursor for the synthesis of ceramides, a class of bioactive lipids integral to cellular signaling, membrane structure, and the pathogenesis of various diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the enzymatic conversion of this compound to ceramides, quantitative kinetic data, detailed experimental protocols for monitoring this process, and a visualization of the downstream signaling pathways.

Introduction: this compound as a Central Precursor in Sphingolipid Metabolism

This compound (sphinganine) is the foundational long-chain base in the de novo synthesis of sphingolipids. It serves as the direct precursor to dihydroceramides, which are subsequently desaturated to form ceramides. The N-acylation of sphinganine by a family of enzymes known as ceramide synthases (CerS) is a critical step in this pathway, determining the fatty acid chain length of the resulting ceramide and, consequently, its biological function. Understanding the kinetics and mechanisms of this conversion is paramount for investigating the roles of specific ceramide species in health and disease.

Ceramides are not merely structural components of cellular membranes; they are potent second messengers involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] The specific biological outcome of ceramide signaling is often dictated by the acyl chain length of the ceramide molecule, which is determined by the substrate specificity of the six known mammalian ceramide synthases (CerS1-6).[3] Therefore, the utilization of this compound as a substrate by these enzymes is a key regulatory point in cellular fate.

Quantitative Data: Ceramide Synthase Kinetics with this compound

The efficiency of ceramide synthesis from this compound is governed by the kinetic parameters of the ceramide synthase enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, providing an indication of the enzyme's affinity for the substrate.

| Enzyme Family | Substrate | Km (µM) | Notes | Reference |

| Mammalian Ceramide Synthases (CerS) | This compound (sphinganine) | 2 - 5 | Km values are similar across different CerS isoforms. | [4] |

| Endogenous Ceramide Synthases | NBD-sphinganine | 3.61 ± 1.86 | Assayed with C24:1 CoA as the fatty acid substrate. | [5] |

| Endogenous Ceramide Synthases | sphinganine | 3.05 ± 0.81 | Assayed with C24:1 CoA as the fatty acid substrate. | [5] |

Experimental Protocols

In Vitro Ceramide Synthase Activity Assay using Fluorescent Substrate

This protocol describes a method for measuring the activity of ceramide synthases in cell or tissue homogenates using a fluorescently labeled substrate, NBD-sphinganine.[5][6]

Materials:

-

Cell or tissue homogenate

-

NBD-sphinganine (fluorescent substrate)

-

Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

-

Bovine Serum Albumin (BSA), defatted

-

Fumonisin B1 (CerS inhibitor, for control)

-

Chloroform/methanol (2:1, v/v)

-

TLC plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/acetic acid, 90:10:10, v/v/v)

-

Fluorescent imaging system

Procedure:

-

Prepare cell or tissue homogenates in a suitable lysis buffer and determine the protein concentration.

-

In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, defatted BSA, and the desired fatty acyl-CoA.

-

Add the cell or tissue homogenate (e.g., 10-50 µg of protein) to the reaction mixture.

-

To initiate the reaction, add NBD-sphinganine to a final concentration of 10-20 µM. For inhibitor controls, pre-incubate the homogenate with Fumonisin B1.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

-

Stop the reaction by adding 1 ml of chloroform/methanol (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v) and spot it onto a silica gel TLC plate.

-

Develop the TLC plate using the appropriate solvent system.

-

Visualize and quantify the fluorescent NBD-ceramide product using a fluorescent imaging system. The amount of product can be determined by comparing the fluorescence intensity to a standard curve of NBD-ceramide.

Quantification of Ceramide Species by LC-MS/MS

This protocol provides a general workflow for the quantification of ceramides synthesized from this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]

Materials:

-

Lipid extract from cells or in vitro reactions

-

Internal standards (e.g., C17:0 ceramide)

-

LC-MS/MS system with a C8 or C18 reversed-phase column

-

Mobile phase A: Water with 0.1% formic acid and 1 mM ammonium formate

-

Mobile phase B: Acetonitrile/isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate

-

Methanol for sample reconstitution

Procedure:

-

Lipid Extraction: Perform a lipid extraction from your sample (e.g., cell pellet or reaction mixture) using a method such as the Bligh-Dyer or Folch extraction, including an appropriate internal standard.

-

Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in a known volume of methanol or mobile phase.

-

LC Separation:

-

Inject the sample onto the LC system.

-

Use a gradient elution to separate the different ceramide species. An example gradient is as follows:

-

0-2 min: 30% B

-

2-15 min: Linear gradient to 100% B

-

15-20 min: Hold at 100% B

-

20-25 min: Return to 30% B and equilibrate.

-

-

The flow rate is typically 0.2-0.4 mL/min.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for each ceramide species and the internal standard. For example, for C18:0 ceramide, the transition would be m/z 566.6 → 264.4.

-

-

Quantification:

-

Generate a standard curve using known concentrations of ceramide standards.

-

Calculate the concentration of each ceramide species in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Visualization of Ceramide Synthesis and Signaling Pathways

De Novo Ceramide Synthesis Pathway

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA and proceeds through the formation of this compound (sphinganine).

Caption: De novo synthesis of ceramide from serine and palmitoyl-CoA.

Experimental Workflow for Ceramide Synthase Assay

This diagram illustrates the key steps in a typical in vitro ceramide synthase assay.

Caption: Workflow for in vitro ceramide synthase activity measurement.

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide accumulation, resulting from synthesis from this compound, can trigger the intrinsic apoptosis pathway.

Caption: Ceramide-induced intrinsic apoptosis signaling cascade.

Conclusion

This compound is a linchpin in the synthesis of ceramides, and its conversion by ceramide synthases represents a critical control point in sphingolipid metabolism. The ability to accurately measure the kinetics of this reaction and quantify the resulting ceramide species is essential for elucidating the roles of these bioactive lipids in cellular signaling and disease. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals aiming to investigate and target ceramide synthesis for therapeutic benefit. Further research into the specific regulation of ceramide synthase activity and the downstream effects of distinct ceramide species will undoubtedly open new avenues for the treatment of a wide range of pathologies.

References

- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Enigmatic Precursor: A Deep Dive into the Discovery and History of Dihydrosphingosine Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosphingosine, also known as sphinganine, stands as a pivotal intermediate in the de novo biosynthesis of all sphingolipids, a class of lipids first isolated from brain extracts in the 1870s by Johann L. W. Thudichum.[1] Thudichum, struck by their mysterious nature, named them after the mythological Sphinx.[1] For many years, dihydrosphingosine was considered merely a transient precursor to more complex and bioactive sphingolipids like ceramides and sphingosine-1-phosphate. However, emerging research has illuminated its own distinct biological activities and roles in cellular signaling, warranting a closer examination of its history, properties, and the experimental methodologies used to study it. This technical guide provides a comprehensive overview of dihydrosphingosine research, from its discovery to our current understanding of its functions, tailored for professionals in the scientific and pharmaceutical fields.

Discovery and History: Unraveling the Sphingolipid Backbone

The journey to understanding dihydrosphingosine is intrinsically linked to the broader history of sphingolipid research. While Thudichum laid the groundwork in the late 19th century, the precise chemical structures of these lipids remained elusive for decades. A significant breakthrough came in the 1940s through the pioneering work of Herbert E. Carter and his colleagues. Their research on the structure of sphingosine, the unsaturated counterpart of dihydrosphingosine, was a monumental step forward.[2][3] Carter's work not only elucidated the structure of sphingosine but also led to the characterization of dihydrosphingosine, revealing it as the saturated backbone of many sphingolipids.[3]

A Timeline of Key Milestones:

| Year | Milestone | Key Contributor(s) | Significance |

| 1870s | Discovery of a new class of lipids from brain extracts, later named sphingolipids. | Johann L. W. Thudichum | Laid the foundation for the entire field of sphingolipid research.[1] |

| 1940s | Elucidation of the chemical structure of sphingosine and dihydrosphingosine. | Herbert E. Carter | Provided the fundamental chemical framework for understanding sphingolipid structure and metabolism.[2][3] |

| 1950s-1960s | Delineation of the de novo sphingolipid biosynthesis pathway, identifying dihydrosphingosine as a key intermediate. | Various Researchers | Established the metabolic context in which dihydrosphingosine is produced and consumed. |

| 1980s-1990s | Recognition of sphingolipids as bioactive signaling molecules, shifting the focus from purely structural roles. | Various Researchers | Sparked interest in the potential biological activities of all sphingolipid species, including dihydrosphingosine. |

| 2000s-Present | Growing evidence for the direct biological effects of dihydrosphingosine and its phosphorylated derivative, dihydrosphingosine-1-phosphate, in various cellular processes and diseases. | Various Researchers | Established dihydrosphingosine as a bioactive molecule in its own right, beyond its precursor function.[4] |

Physicochemical Properties of Dihydrosphingosine

A thorough understanding of the physicochemical properties of dihydrosphingosine is essential for its extraction, purification, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₉NO₂ | [5][6] |

| Molecular Weight | 301.51 g/mol | [5][6] |

| Physical Form | Solid | [5] |

| Color | White | [5] |

| Assay Purity | ≥98% | [5] |

| Melting Point | Not definitively reported for dihydrosphingosine, but sphingosine has a melting point of 79-81 °C. | |

| pKa (Strongest Acidic) | 15.7 | |

| pKa (Strongest Basic) | 10.75 | |

| Solubility | Soluble in warm ethanol and DMSO. | [5] |

De Novo Biosynthesis of Dihydrosphingosine

Dihydrosphingosine is synthesized in the endoplasmic reticulum through the de novo sphingolipid biosynthesis pathway. This highly regulated process begins with the condensation of L-serine and palmitoyl-CoA.

Experimental Protocols

Extraction of Dihydrosphingosine from Tissues

Accurate quantification of dihydrosphingosine requires efficient extraction from biological matrices. The Bligh and Dyer method is a commonly used protocol.

Materials:

-

Tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Phosphate-buffered saline (PBS)

-

Homogenizer

-

Centrifuge

Protocol:

-

Weigh the frozen tissue sample (typically 50-100 mg).

-

Add 1 mL of ice-cold PBS and homogenize the tissue on ice.

-

Transfer the homogenate to a glass tube.

-

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate.

-

Vortex the mixture vigorously for 1 minute and incubate at room temperature for 15 minutes.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipid extract in a suitable solvent for downstream analysis (e.g., methanol for LC-MS/MS).

References

- 1. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Herbert E. Carter Lectures | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. The role of dihydrosphingolipids in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-erythro-ジヒドロスフィンゴシン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. larodan.com [larodan.com]

Stereoisomers of 2-Aminooctadecane-1,3-diol: A Technical Guide to Their Biological Relevance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-aminooctadecane-1,3-diol, also known as sphinganine or dihydrosphingosine, is a critical sphingoid base and a central intermediate in the de novo biosynthesis of all sphingolipids in mammals. The presence of two chiral centers at positions C-2 and C-3 gives rise to four distinct stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. These stereoisomers, while structurally similar, exhibit profound differences in their biological activities, metabolic fates, and potential as therapeutic agents. This technical guide provides an in-depth analysis of the stereoisomers of this compound, summarizing their biological relevance, outlining key experimental protocols for their study, and exploring their involvement in critical signaling pathways.

Introduction to the Stereoisomers of this compound

This compound is the saturated backbone of sphingolipids, a class of lipids crucial for membrane structure, signal transduction, and regulation of cell fate. The stereochemistry of this molecule dictates its interaction with enzymes and receptors, leading to distinct downstream cellular effects.

-

D-erythro-sphinganine ((2S,3R)-2-aminooctadecane-1,3-diol): This is the naturally occurring and most abundant stereoisomer in mammals. It serves as the direct precursor for the synthesis of dihydroceramides and subsequently ceramides, which are central to the sphingolipid metabolic network.[1]

-

L-threo-sphinganine ((2S,3S)-2-aminooctadecane-1,3-diol) (Safingol): This non-natural stereoisomer has garnered significant interest for its potent biological activities. It is known to be an inhibitor of protein kinase C (PKC) and has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Safingol has been investigated in clinical trials as an anti-cancer agent.[2]

-

L-erythro-sphinganine ((2R,3S)-2-aminooctadecane-1,3-diol): This enantiomer of the natural D-erythro form is generally a poor substrate for the enzymes involved in sphingolipid metabolism, such as ceramide synthase.[3][4] Its biological roles are less well-defined but it can serve as a useful tool for studying the stereospecificity of sphingolipid-metabolizing enzymes.

-

D-threo-sphinganine ((2R,3R)-2-aminooctadecane-1,3-diol): The biological activities of this stereoisomer are not as extensively studied as the D-erythro and L-threo forms. However, like other sphingoid bases, it has the potential to influence cellular signaling pathways.

Comparative Biological Activities

The subtle differences in the spatial arrangement of the amino and hydroxyl groups of this compound stereoisomers translate into significant variations in their biological effects. A summary of their known activities is presented in Table 1.

| Stereoisomer | Primary Biological Role/Activity | Key Enzymes/Targets Affected | Cellular Effects | Therapeutic Potential |

| D-erythro-sphinganine | Precursor for de novo sphingolipid biosynthesis | Ceramide Synthase (substrate) | Essential for membrane structure and signaling | Not directly therapeutic, but its metabolism is a target. |

| L-threo-sphinganine (Safingol) | Inhibitor of signaling pathways | Protein Kinase C (PKC) (inhibitor) | Anti-proliferative, Pro-apoptotic | Anti-cancer agent |

| L-erythro-sphinganine | Poor metabolic substrate | Ceramide Synthase (poor substrate) | Limited biological activity, useful as a research tool | Limited |

| D-threo-sphinganine | Under investigation | Likely interacts with sphingolipid-related enzymes | Under investigation | To be determined |

Table 1: Summary of the Biological Activities of this compound Stereoisomers

Key Signaling Pathways

The stereoisomers of this compound exert their effects by modulating key signaling pathways, primarily the sphingolipid metabolic and signaling network.

The Central Role of D-erythro-Sphinganine in Sphingolipid Metabolism

D-erythro-sphinganine is at the heart of de novo sphingolipid synthesis. The pathway begins with the condensation of serine and palmitoyl-CoA and culminates in the formation of ceramide, which can then be converted to more complex sphingolipids like sphingomyelin and glycosphingolipids, or phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule.

References

- 1. Sphinganine | C18H39NO2 | CID 91486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PlumX [plu.mx]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-aminooctadecane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminooctadecane-1,3-diol, commonly known as sphinganine, is a saturated sphingoid base that serves as a critical intermediate in the de novo biosynthesis of sphingolipids. Its accumulation or metabolism is implicated in various cellular processes, making it a molecule of significant interest in biomedical research and drug development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its role in key signaling pathways.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis in research and development settings.

General and Physical Properties

| Property | Value | Reference(s) |

| Systematic Name | This compound | [1] |

| Common Synonyms | Sphinganine, Dihydrosphingosine | [1] |

| CAS Number | 764-22-7 | [1] |

| Molecular Formula | C₁₈H₃₉NO₂ | [1] |

| Molecular Weight | 301.51 g/mol | [1] |

| Appearance | Crystalline solid, powder | |

| Melting Point | Not explicitly found for this compound. The closely related sphingosine has a melting point of 67 °C or 81 °C. | [2] |

| Boiling Point | 446.2 °C at 760 mmHg (Predicted) | |

| Density | 0.927 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO (~2 mg/ml) and dimethylformamide (~10 mg/ml). Miscible in ethanol. Practically insoluble in water. | [3] |

| Storage Temperature | -20°C |

Chemical and Computational Properties

| Property | Value | Reference(s) |

| XLogP3 | 5.8 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 16 | [4] |

| Exact Mass | 301.298079 g/mol | [4] |

| Topological Polar Surface Area | 66.5 Ų | [4] |

| Heavy Atom Count | 21 | [4] |

| Complexity | 200 | [4] |

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

NMR Spectroscopy

-

¹H NMR (600 MHz, CD₃OD): δ 3.73 (m, 1H), 3.51 (m, 1H), 3.47 (m, 1H), 2.72 (m, 1H), 1.54 (m, 2H), 1.29 (br s, 28H), 0.90 (t, J=6.9 Hz, 3H)[1]

-

¹³C NMR (125 MHz, CD₃OD): δ 73.9, 64.1, 58.1, 34.4, 33.0, 30.9, 30.7, 30.5, 26.9, 23.7, 14.3[1]

Mass Spectrometry

Mass spectrometry is a key technique for the sensitive detection and quantification of sphinganine in biological samples.

-

Electrospray Ionization (ESI-MS): In positive ion mode, this compound typically forms a protonated molecule [M+H]⁺ at m/z 302.3. Common fragment ions observed in MS/MS include those resulting from the loss of water and fragmentation of the long alkyl chain.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the properties of this compound and for studying its biological functions.

Determination of Melting Point (General Protocol for Fats)

Due to the nature of long-chain lipids, a sharp melting point may not be observed. Instead, a melting range is often reported. A common method is the capillary tube method.

-

Sample Preparation: A small amount of the powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).

-

Heating: The apparatus is heated slowly and steadily (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Quantification of this compound by LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of sphinganine from a biological matrix (e.g., plasma, cell lysate).

-

Sample Preparation and Lipid Extraction:

-

To a known volume or weight of the sample, add an internal standard (e.g., a deuterated or ¹³C-labeled sphinganine analog).

-

Perform a liquid-liquid extraction using a suitable solvent system, such as the Bligh-Dyer method (chloroform:methanol:water) or a simpler protein precipitation with methanol.

-

Vortex the mixture thoroughly and centrifuge to separate the phases or pellet the precipitated protein.

-

Collect the organic phase (or the supernatant) containing the lipids and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 or a HILIC column.

-

Use a gradient elution with a mobile phase system, for example, consisting of water with formic acid and acetonitrile with formic acid, to separate sphinganine from other lipid species.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC is introduced into the mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for sphinganine (e.g., m/z 302.3 → 284.3) and its internal standard.

-

-

Quantification:

Biological Activity and Signaling Pathways

This compound is a central molecule in sphingolipid metabolism and has been shown to modulate the activity of key signaling proteins.

Sphingolipid Metabolism

Sphinganine is a key intermediate in the de novo synthesis of ceramides and other complex sphingolipids. The pathway begins with the condensation of serine and palmitoyl-CoA.

Caption: De novo synthesis pathway of sphingolipids highlighting this compound.

Inhibition of Protein Kinase C (PKC)

This compound is a known inhibitor of Protein Kinase C (PKC), a family of kinases crucial for various cellular signaling cascades. The inhibition is competitive with the binding of diacylglycerol (DAG) and phorbol esters to the regulatory C1 domain of conventional and novel PKC isoforms.

The proposed mechanism involves the positively charged amino group of sphinganine interacting with the negatively charged phospholipids (like phosphatidylserine, PS) in the cell membrane that are essential for PKC activation. This interaction may neutralize the local negative charge, thereby preventing the proper docking and activation of PKC at the membrane.[9][10]

Caption: Mechanism of Protein Kinase C (PKC) inhibition by this compound.

Experimental Workflow Visualizations

Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.

Caption: Experimental workflow for the quantification of this compound.

Workflow for PKC Inhibition Assay

This diagram outlines a general workflow to assess the inhibitory effect of this compound on PKC activity.

Caption: Workflow for determining the inhibitory activity of this compound on PKC.

Conclusion

This compound is a foundational molecule in sphingolipid biology with defined physicochemical properties that are critical for its study. Its role as a metabolic intermediate and a modulator of key signaling enzymes like PKC underscores its importance as a potential target for therapeutic intervention. The experimental protocols and workflows detailed in this guide provide a framework for the accurate characterization and investigation of this bioactive lipid. Further research into its specific interactions within cellular signaling networks will continue to unveil its complex role in health and disease.

References

- 1. Sphinganine | C18H39NO2 | CID 91486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Sphinganine (FDB021924) - FooDB [foodb.ca]

- 4. (2R,3R)-2-aminooctadecane-1,3-diol | C18H39NO2 | CID 5746414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C18H39NO2 | CID 3126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

Endogenous Levels of 2-aminooctadecane-1,3-diol in Different Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous levels of 2-aminooctadecane-1,3-diol, also known as sphinganine or dihydro-sphingosine (d18:0), across various tissues. It is intended to serve as a core resource for researchers, scientists, and drug development professionals working in the field of sphingolipid metabolism and signaling. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding of the distribution and significance of this crucial sphingolipid precursor.

Introduction to this compound (Sphinganine)

This compound is a key intermediate in the de novo biosynthesis of all sphingolipids. It is formed by the reduction of 3-ketosphinganine, a reaction catalyzed by the enzyme 3-ketodihydrosphingosine reductase. As the backbone of dihydroceramides, sphinganine plays a pivotal role in the synthesis of complex sphingolipids that are integral to cell structure and signaling. The tissue-specific concentrations of sphinganine are critical for maintaining cellular homeostasis, and alterations in its levels have been implicated in various pathological conditions.

Quantitative Data on Endogenous Levels

The following tables summarize the reported endogenous levels of this compound in various tissues from different species. It is important to note that concentrations can vary depending on the analytical method, sample preparation, and the physiological state of the organism.

Table 1: Endogenous Levels of this compound in Murine Tissues

| Tissue | Concentration (nmol/g dry tissue) | Species | Reference |

| Brain | ~0.5 | C57BL/6 Mouse | [1] |

| Heart | ~0.2 | C57BL/6 Mouse | [1] |

| Kidney | ~0.4 | C57BL/6 Mouse | [1] |

| Liver | ~0.3 | C57BL/6 Mouse | [1] |

| Lung | ~0.4 | C57BL/6 Mouse | [1] |

Note: The values presented are approximate averages derived from published bar charts and serve for comparative purposes. For exact values and statistical details, please refer to the source publication.[1]

Table 2: Endogenous Levels of this compound in Rat Tissues

| Tissue/Fluid | Condition | Concentration | Species | Reference |

| Brain Tissue | Normal | Not explicitly quantified, but significantly lower than in the model group. | Sprague-Dawley Rat | [2] |

| Brain Tissue | pMCAO Model | Significantly increased compared to the normal group. | Sprague-Dawley Rat | [2] |

Table 3: Endogenous Levels of this compound in Human Plasma

| Fluid | Condition | Concentration (Mean ± SD) | Reference |

| Plasma | Healthy Controls | Not explicitly quantified, but significantly lower than in patients with Type 2 diabetes. | |

| Plasma | Type 2 Diabetes Patients | Elevated by 45% compared to healthy controls. |

Experimental Protocols

The quantification of this compound in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for key experimental steps.

Tissue Collection and Preparation

Proper tissue handling is critical to prevent the degradation of lipids.

-

Harvesting: Tissues should be harvested as quickly as possible and immediately snap-frozen in liquid nitrogen to halt all enzymatic activity.

-

Storage: Frozen tissues should be stored at -80°C until lipid extraction.

-

Homogenization: Frozen tissue samples are weighed and homogenized in an ice-cold buffer, often phosphate-buffered saline (PBS), to create a uniform suspension. For quantitative analysis, the tissue weight is recorded to normalize the final lipid concentrations.

Lipid Extraction

The choice of extraction method is crucial for the efficient recovery of sphingolipids. A commonly used method is a modified Bligh-Dyer extraction.

-

Sample Preparation: A known amount of tissue homogenate is taken for extraction.

-

Internal Standards: An internal standard, such as a C17 analog of sphinganine (d17:0), is added to the sample before extraction to correct for sample loss during preparation and for variations in ionization efficiency during MS analysis.

-

Solvent System: A monophasic solvent system, typically a mixture of chloroform and methanol, is added to the homogenate. For instance, a chloroform:methanol (9:1, v/v) mixture can be used.[2]

-

Protein Precipitation: The mixture is vortexed and incubated at a low temperature (e.g., -20°C) to facilitate protein precipitation.

-

Phase Separation and Collection: After centrifugation to pellet the precipitated proteins and other cellular debris, the supernatant containing the lipids is carefully collected. The solvent is then evaporated under a stream of nitrogen.

-

Reconstitution: The dried lipid extract is reconstituted in a suitable solvent, such as methanol, compatible with the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A reversed-phase column, such as a C8 or C18 column, is commonly employed.

-

Mobile Phases: A gradient elution is typically used with two mobile phases. For example:

-

Mobile Phase A: Water with a small amount of an acid (e.g., 0.1% formic acid) and a salt (e.g., 5 mM ammonium formate).

-

Mobile Phase B: An organic solvent like acetonitrile or methanol with similar additives.

-

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased to elute the more hydrophobic lipids.

-

-

Mass Spectrometry Detection: The separated lipids are ionized using an electrospray ionization (ESI) source, typically in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for sphinganine and its internal standard. For sphinganine (d18:0), a common transition is the fragmentation of the protonated molecule [M+H]+ to a characteristic product ion.

-

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize key pathways and workflows related to this compound.

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Caption: Experimental Workflow for Quantification.

Caption: Simplified Sphingolipid Signaling Overview.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphinganine | C18H39NO2 | CID 91486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Sphinganine (HMDB0000269) [hmdb.ca]

The Sphingolipid Rheostat: A Technical Guide to the Pivotal Role of Sphinganine in Cellular Fate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "sphingolipid rheostat" is a critical signaling concept that governs the delicate balance between cell survival and cell death (apoptosis). This balance is primarily dictated by the intracellular levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1][2][3] Tipping this rheostat towards ceramide accumulation promotes growth arrest and apoptosis, while a shift towards S1P favors proliferation, inflammation, and angiogenesis.[4] Central to the de novo synthesis of all sphingolipids is the often-overlooked precursor, sphinganine. While traditionally viewed as a mere intermediate, emerging evidence highlights sphinganine's own bioactive properties and its critical role as a key nodal point in the sphingolipid metabolic network. Dysregulation of sphinganine metabolism, particularly its accumulation, has profound toxicological implications and is increasingly recognized as a therapeutic target in various diseases, including cancer. This technical guide provides an in-depth exploration of the sphingolipid rheostat, with a specific focus on the multifaceted role of sphinganine, its metabolic pathways, and the experimental methodologies used to investigate its function.

The Core Concept: The Sphingolipid Rheostat

The sphingolipid rheostat theory posits that the fate of a cell is determined by the dynamic equilibrium between ceramide and S1P.[1][2] These two bioactive lipids have opposing biological functions.

-

Ceramide: Generated through the de novo synthesis pathway or the hydrolysis of sphingomyelin, ceramide is a potent inducer of apoptosis and cell cycle arrest.[1][5] It exerts its effects through various mechanisms, including the activation of protein phosphatases (like PP1 and PP2A) and the formation of channels in the outer mitochondrial membrane, which facilitates the release of pro-apoptotic factors.[5][6]

-

Sphingosine-1-Phosphate (S1P): Synthesized by the phosphorylation of sphingosine, S1P is a powerful signaling molecule that promotes cell survival, proliferation, and migration.[1][7] S1P can act both intracellularly as a second messenger and extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5).[1][8]

The interconversion between ceramide, sphingosine, and S1P is tightly regulated by a series of enzymes, making them attractive targets for therapeutic intervention.

Sphinganine: The Gatekeeper of De Novo Sphingolipid Synthesis

Sphinganine, also known as dihydrosphingosine, is the foundational long-chain base in the de novo synthesis of sphingolipids. Its formation from the condensation of serine and palmitoyl-CoA is the committed step in this pathway.[9]

Metabolic Pathway of Sphinganine

The metabolic journey of sphinganine is central to the sphingolipid rheostat.

Caption: The central role of sphinganine in the de novo synthesis pathway leading to the core components of the sphingolipid rheostat.

The Direct Signaling Role of Sphinganine and Its Derivatives

While its role as a precursor is well-established, sphinganine itself is not inert. Accumulation of sphinganine, often as a result of ceramide synthase inhibition by mycotoxins like fumonisin B1, is cytotoxic.[10][11] The toxic effects of elevated sphinganine levels are multifaceted and include:

-

Induction of Apoptosis: Exogenous sphinganine can induce apoptotic-like cell death, a process that may involve the generation of reactive oxygen species and the activation of specific signaling cascades.

-

Mitochondrial Dysfunction: Sphinganine has been shown to directly impact mitochondrial function, potentially by inhibiting complex IV of the electron transport chain.[5]

-

Regulation of Protein Phosphatases: Like ceramide, sphinganine may also influence the activity of protein phosphatases such as PP2A, thereby affecting downstream signaling pathways that control cell growth and survival.

Furthermore, sphinganine can be phosphorylated by sphingosine kinases to form sphinganine-1-phosphate (Sa1P) . While less studied than S1P, Sa1P is also bioactive. The accumulation of Sa1P has been observed following fumonisin B1 exposure and is considered a sensitive biomarker of this toxicity.[12]

Quantitative Data on Sphingolipid Metabolism

The precise balance of the sphingolipid rheostat is a matter of cellular concentration and enzymatic efficiency. The following tables summarize key quantitative data from the literature.

Table 1: Representative Intracellular Concentrations of Sphingoid Bases

| Sphingolipid | Cell Type/Tissue | Concentration (pmol/mg protein) | Reference |

| Sphinganine | Rat Liver | ~1-5 | (Merrill et al., 1988) |

| Sphingosine | Rat Liver | ~10-30 | (Merrill et al., 1988) |

| Sphinganine | Mouse Cerebellar Neurons | Baseline: ~2-4; +Fumonisin B1: >20 | (Merrill et al., 1993)[9] |

| Sphingosine | Mouse Cerebellar Neurons | Baseline: ~15-25 | (Merrill et al., 1993)[9] |

| Sphinganine | J774A.1 Macrophages | ~5-10 | (Merrill et al., 2001)[13] |

| Sphingosine | J774A.1 Macrophages | ~20-50 | (Merrill et al., 2001)[13] |

Note: Concentrations can vary significantly based on cell type, culture conditions, and analytical methods.

Table 2: Inhibitor Constants for Key Enzymes in Sphingolipid Metabolism

| Enzyme | Inhibitor | Ki / IC50 | Cell/System | Reference |

| Ceramide Synthase | Fumonisin B1 | IC50: 0.1 µM | Rat Liver Microsomes | (Wang et al., 1991)[3] |

| Ceramide Synthase | Fumonisin B1 | IC50: 0.7 µM (for SM synthesis) | Cerebellar Neurons | (Merrill et al., 1993)[9] |

| Ceramide Synthase | P053 (CerS1 specific) | IC50: ~20 nM | In vitro assay | (Turner et al., 2018) |

| Dihydroceramide Desaturase | Fenretinide (4-HPR) | Ki: 8.28 ± 1.25 µM | Rat Liver Microsomes | (Rahmaniyan et al., 2011)[14] |

| Dihydroceramide Desaturase | 4-oxo-4-HPR | IC50: 1.68 µM | Rat Liver Microsomes | (Rahmaniyan et al., 2011)[14] |

| Dihydroceramide Desaturase | GT11 | IC50: 23 nM | Cerebellar Neurons | (Triola et al., 2004)[15][16] |

| Sphingosine Kinase 1 | PF-543 | IC50: ~2 nM | In vitro assay | (Schnute et al., 2012) |

| Sphingosine Kinase (pan) | N,N-dimethylsphingosine | - | Jurkat T cells | (Gude et al., 2008)[17] |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Ki is an intrinsic measure of affinity, while IC50 is dependent on experimental conditions.[18][19]

Key Experimental Protocols

Investigating the sphingolipid rheostat and the role of sphinganine requires precise and robust methodologies. Below are detailed protocols for essential experiments.

Measurement of Sphinganine and Other Sphingolipids by LC-MS/MS

This is the gold standard for accurate quantification of sphingolipids.

Caption: A generalized workflow for the quantitative analysis of sphingolipids using Liquid Chromatography-Tandem Mass Spectrometry.

Methodology:

-

Sample Preparation: Cells or tissues are harvested and homogenized in an appropriate buffer. Protein concentration should be determined for normalization.

-

Internal Standards: A cocktail of internal standards (e.g., C17-sphinganine, C17-sphingosine, and various chain-length ceramides) is added to each sample to correct for extraction efficiency and instrument variability.

-

Lipid Extraction: Lipids are typically extracted using a one-phase organic solvent system, such as the method of Bligh and Dyer. The organic phase containing the lipids is collected and dried.

-

LC-MS/MS Analysis: The dried lipid extract is resuspended in a suitable solvent and injected into an LC-MS/MS system.

-

Chromatography: Separation is often achieved using a C18 reverse-phase column with a gradient of mobile phases, such as water with formic acid and acetonitrile/methanol with formic acid.

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

-

Data Analysis: The peak areas of the analytes are normalized to the peak areas of their respective internal standards. Absolute quantification is achieved by comparing these ratios to a standard curve generated with known amounts of each sphingolipid.

In Vitro Ceramide Synthase Activity Assay

This assay measures the ability of cell or tissue lysates to synthesize dihydroceramide or ceramide from their precursors.

Methodology using a fluorescent substrate:

-

Preparation of Lysates: Cells or tissues are homogenized in a lysis buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT).

-

Reaction Mixture: A reaction buffer is prepared containing a fluorescent sphingoid base substrate (e.g., NBD-sphinganine), a fatty acyl-CoA (e.g., palmitoyl-CoA), and fatty acid-free BSA.

-

Enzymatic Reaction: The reaction is initiated by adding the cell lysate to the reaction mixture and incubating at 37°C.

-

Lipid Extraction: The reaction is stopped, and lipids are extracted as described above.

-

Analysis: The fluorescently labeled substrate and product (NBD-dihydroceramide) are separated by HPLC and detected using a fluorescence detector. The activity is calculated based on the amount of product formed over time.

In Vitro Dihydroceramide Desaturase Activity Assay

This assay measures the conversion of dihydroceramide to ceramide.

Methodology:

-

Preparation of Microsomes: Microsomal fractions, which are enriched in dihydroceramide desaturase, are prepared from cell or tissue homogenates by differential centrifugation.

-

Reaction Mixture: The reaction is performed in a buffer containing the microsomal fraction, a dihydroceramide substrate (e.g., N-octanoyl-d-erythro-dihydrosphingosine), and NADH as a cofactor.

-

Enzymatic Reaction: The mixture is incubated at 37°C to allow for the conversion of the dihydroceramide substrate to its corresponding ceramide.

-

Lipid Extraction and Analysis: The reaction is stopped, lipids are extracted, and the substrate and product are separated and quantified by LC-MS/MS.

Sphinganine and the Sphingolipid Rheostat in Disease and Drug Development

The critical role of the sphingolipid rheostat in cell fate has made it a prime target for drug development, particularly in oncology. Modulating the activity of enzymes that control the levels of ceramide, S1P, and their precursors, including sphinganine, offers several therapeutic strategies:

-

Inhibition of Ceramide Synthase: While systemically toxic due to sphinganine accumulation, isoform-specific inhibitors of ceramide synthase are being explored to selectively induce apoptosis in cancer cells that over-rely on specific ceramide species.

-

Inhibition of Sphingosine Kinase: Blocking the production of pro-survival S1P can shift the rheostat towards ceramide-induced apoptosis. Several SphK inhibitors are in preclinical and clinical development.

-

Modulation of Dihydroceramide Desaturase: Inhibition of this enzyme leads to the accumulation of dihydroceramides, which can also have pro-apoptotic effects in certain contexts.

The direct toxic effects of sphinganine accumulation also present a potential therapeutic avenue. Strategies that selectively elevate sphinganine levels within tumor cells could represent a novel anti-cancer approach.

Conclusion and Future Directions

The sphingolipid rheostat is a finely tuned signaling network that is fundamental to cellular homeostasis. While ceramide and S1P have long been recognized as the key effectors, a deeper understanding of the role of sphinganine is crucial. It is not merely a passive intermediate but a bioactive molecule whose levels are tightly controlled and whose accumulation has significant pathological consequences. For researchers and drug developers, a thorough understanding of sphinganine metabolism and its integration into the broader sphingolipid network is essential for the rational design of novel therapeutics that target this critical cell fate-determining pathway. Future research will likely focus on elucidating the specific signaling pathways directly modulated by sphinganine and sphinganine-1-phosphate, and on the development of more specific inhibitors for the enzymes that regulate their metabolism. This will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.

References

- 1. Deciphering sphingolipid biosynthesis dynamics in Arabidopsis thaliana cell cultures: Quantitative analysis amid data variability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Dynamic Metabolic Flux Analysis Amidst Data Variability: Sphingolipid " by Abraham Boluwatife Osinuga [digitalcommons.unl.edu]

- 5. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fumonisin B1 inhibits sphingosine (sphinganine) N-acyltransferase and de novo sphingolipid biosynthesis in cultured neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serum sphinganine and the sphinganine to sphingosine ratio as a biomarker of dietary fumonisins during chronic exposure in ducks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of PP2A by Sphingolipid Metabolism and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Sphingosine-induced apoptosis is dependent on lysosomal proteases. | Semantic Scholar [semanticscholar.org]

- 14. Increased protein kinase or decreased PP2A activity bypasses sphingoid base requirement in endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Specificity of the dihydroceramide desaturase inhibitor N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11) in primary cultured cerebellar neurons. | Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 19. youtube.com [youtube.com]

Methodological & Application

Application Note: Quantification of Sphinganine in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sphinganine in human plasma. Sphinganine, a key intermediate in the de novo sphingolipid synthesis pathway, is a critical biomarker for certain metabolic disorders and for monitoring therapeutic interventions targeting sphingolipid metabolism. This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, D-erythro-sphinganine-d7, ensures high accuracy and precision. This method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive signaling molecules involved in various cellular processes, including cell growth, differentiation, and apoptosis.[1] The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, leading to the formation of 3-ketosphinganine, which is then reduced to sphinganine (dihydrosphingosine).[2] Alterations in the levels of sphinganine and its downstream metabolites have been implicated in a variety of diseases. Therefore, the accurate quantification of sphinganine in biological matrices such as plasma is crucial for both basic research and clinical applications.

LC-MS/MS has become the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[1] This application note provides a detailed protocol for the reliable quantification of sphinganine in human plasma, addressing the need for a standardized and validated methodology.

Experimental

Materials and Reagents

-

Sphinganine standard (Avanti Polar Lipids)

-

D-erythro-sphinganine-d7 (Internal Standard, IS) (BenchChem)[1]

-

LC-MS grade methanol, acetonitrile, and water (VWR)

-

Formic acid (ACS grade, VWR)

-

Human plasma (EDTA)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of sphinganine from plasma.

-

Allow plasma samples to thaw on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (D-erythro-sphinganine-d7 in methanol).

-

Add 200 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (80:20 mobile phase A:mobile phase B).

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column.

-

Column: Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm[3]

-

Mobile Phase A: Water with 0.1% Formic Acid[3]

-

Mobile Phase B: Methanol with 0.1% Formic Acid[3]

-

Flow Rate: 0.5 mL/min[3]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient:

-

0.0-0.5 min: 20% B

-

0.5-2.5 min: Linear gradient to 100% B

-

2.5-3.5 min: Hold at 100% B

-

3.5-3.6 min: Return to 20% B

-

3.6-5.0 min: Re-equilibration at 20% B

-

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The analysis was performed in positive ion mode using Multiple Reaction Monitoring (MRM).

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 20 psi[3]

-

Collision Gas: 4 psi[3]

-

Nebulizer Gas (GS1): 30 psi[3]

-

Heater Gas (GS2): 60 psi[3]

Table 1: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |

| Sphinganine | 302.3 | 284.3 | 100 | 70 | 20 |

| Sphinganine-d7 (IS) | 309.3 | 291.3 | 100 | 70 | 20 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of sphinganine in human plasma.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1.9 ng/mL[4] |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | 85 - 115% |

| Mean Extraction Recovery | > 85% |

The use of a stable isotope-labeled internal standard, D-erythro-sphinganine-d7, is crucial for correcting for any variability during sample preparation and ionization, thus ensuring high accuracy and precision.[1][5]

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Sphinganine Stock Solution (1 mg/mL): Accurately weigh 1 mg of sphinganine and dissolve it in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of D-erythro-sphinganine-d7 and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the sphinganine stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.

Protocol 2: Plasma Sample Preparation and Extraction

-

Aliquot 50 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to each plasma sample, calibrator, and quality control sample.

-

Add 200 µL of ice-cold methanol containing 0.1% formic acid.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B).

-